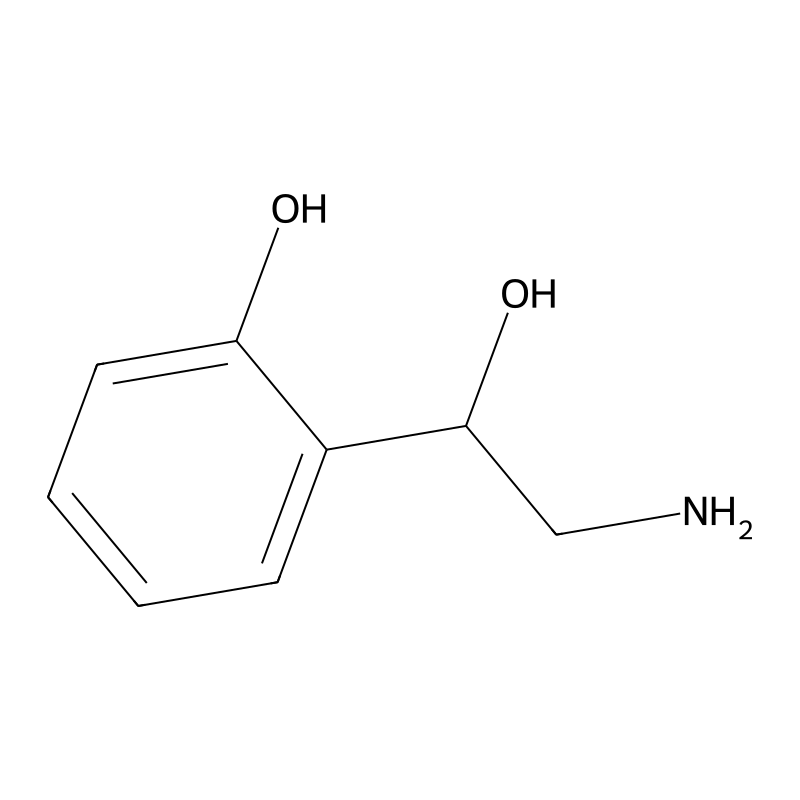

2-(2-Amino-1-hydroxyethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(2-Amino-1-hydroxyethyl)phenol, also known as N-(2-hydroxyethyl)-2-aminophenol (NEHAP), is an organic compound synthesized through various methods, including the reductive amination of 2-aminophenol with ethanolamine. [] Research studies have explored its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 2-(2-Amino-1-hydroxyethyl)phenol possesses various properties that make it potentially valuable in scientific research:

- Chelating agent: Studies have investigated its ability to chelate metal ions, forming complexes with potential applications in areas like metal separation and catalysis. [, ]

- Biomedical applications: Research has explored its potential use in the development of new drugs and therapeutic agents due to its interaction with biological systems. [, ] However, more research is needed to fully understand its safety and efficacy in these applications.

- Material science: Studies have examined its potential use in the development of new materials, such as polymers and sensors, due to its unique chemical properties. [, ]

2-(2-Amino-1-hydroxyethyl)phenol, with the chemical formula C₈H₁₁NO₂, is an organic compound characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring. The amino group is located at the ortho position relative to the hydroxyl group, forming a unique structure that allows for various chemical interactions such as hydrogen bonding and nucleophilic substitution. This compound is also known as N-(2-hydroxyethyl)-2-aminophenol or o-aminotyrosol and has gained attention in scientific research due to its structural similarities to biologically relevant molecules .

- Reductive Amination: It can be synthesized through the reductive amination of 2-aminophenol with ethanolamine, yielding the desired product.

- Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in substitution reactions, potentially leading to various derivatives.

- Esterification: The hydroxyl group can undergo esterification reactions, which may be useful in synthesizing esters for pharmaceutical applications.

Several methods have been reported for synthesizing 2-(2-Amino-1-hydroxyethyl)phenol:

- Reductive Amination: This method involves reacting 2-aminophenol with ethanolamine under reductive conditions.

- Microwave-Assisted Synthesis: Some studies have explored microwave-assisted techniques to improve yield and reduce reaction times .

- Solvent-Based Reactions: Various solvents like tetrahydrofuran or methanol can be utilized to facilitate the synthesis process .

Several compounds exhibit structural similarities to 2-(2-Amino-1-hydroxyethyl)phenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Albuterol | C₁₃H₂₁NO₃ | Contains a tert-butyl group; used as a bronchodilator. |

| 4-(2-Amino-1-hydroxyethyl)phenol | C₈H₁₁NO₂ | Similar structure but differs in the position of substituents. |

| 3-(2-Amino-1-hydroxyethyl)phenol | C₈H₁₁NO₂ | Variation in the position of amino group; potential for different biological activities. |

The uniqueness of 2-(2-Amino-1-hydroxyethyl)phenol lies in its specific arrangement of functional groups, which may impart distinct properties compared to these similar compounds. Further research could elucidate its specific interactions and applications in medicinal chemistry and other fields.

Molecular Structure and Configuration

2-(2-Amino-1-hydroxyethyl)phenol is an aromatic organic compound characterized by the presence of three key functional groups: a phenolic hydroxyl group, a primary amino group, and a secondary alcohol moiety. The core of the molecule is a benzene ring, which is substituted at the ortho position (relative to the hydroxyl group) by a two-carbon side chain. This side chain contains a terminal amino group and a secondary alcohol, specifically at the 1- and 2-positions, respectively, relative to the aromatic ring.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(2-amino-1-hydroxyethyl)phenol [1]. The structure can be depicted as follows: the benzene ring bears a hydroxyl group at the 2-position, and the adjacent carbon (the 1-position of the side chain) is attached to a hydroxyl group and a methylene group, which in turn is bonded to a primary amino group. The molecular configuration is further clarified by the Simplified Molecular Input Line Entry System notation: C1=CC=C(C(=C1)C(CN)O)O [1] [3].

The three-dimensional conformation of 2-(2-Amino-1-hydroxyethyl)phenol is defined by the spatial arrangement of its substituents. The ortho relationship between the phenolic hydroxyl and the hydroxyethyl side chain facilitates intramolecular hydrogen bonding, which can influence both its physical properties and chemical reactivity. The presence of the secondary alcohol and primary amino group on the side chain introduces additional sites for intermolecular interactions, such as hydrogen bonding with solvents or other molecules.

The molecular structure can be summarized by the following key features:

- Aromatic benzene core

- Ortho-substituted hydroxyl group

- Two-carbon side chain with terminal amino and secondary hydroxyl groups

These structural elements collectively contribute to the compound’s reactivity and physicochemical behavior, as will be detailed in subsequent sections.

Physicochemical Characteristics

Molecular Formula and Weight Determinants

The molecular formula of 2-(2-Amino-1-hydroxyethyl)phenol is C₈H₁₁NO₂ [1] [3]. This formula reflects the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight, as determined by computational and experimental methods, is 153.18 grams per mole [1] [3]. The exact mass, which is critical for mass spectrometric identification, is 153.078978594 Daltons [1].

The determinants of molecular weight are straightforward, based on the atomic weights of the constituent elements:

- Carbon (C): 12.011 g/mol × 8 = 96.088 g/mol

- Hydrogen (H): 1.008 g/mol × 11 = 11.088 g/mol

- Nitrogen (N): 14.007 g/mol × 1 = 14.007 g/mol

- Oxygen (O): 15.999 g/mol × 2 = 31.998 g/mol

Summing these values yields a theoretical molecular weight of 153.181 g/mol, which is consistent with the reported value [1] [3].

A summary of key molecular descriptors is provided in the following table:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | [1] [3] |

| Molecular Weight | 153.18 g/mol | [1] [3] |

| Exact Mass | 153.078978594 Da | [1] |

| Monoisotopic Mass | 153.078978594 Da | [1] |

| Heavy Atom Count | 11 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 66.5 Ų | [1] |

| XLogP3-AA (Partition Coefficient) | 0.3 | [1] |

These descriptors provide insight into the compound’s size, polarity, and potential for intermolecular interactions.

Solubility Parameters

The solubility profile of 2-(2-Amino-1-hydroxyethyl)phenol is dictated by its functional groups and overall polarity. The presence of both a phenolic hydroxyl group and a secondary alcohol, along with a primary amino group, imparts significant hydrophilicity to the molecule. As a result, 2-(2-Amino-1-hydroxyethyl)phenol exhibits good solubility in water and other polar solvents [3] .

The compound typically appears as a solid or crystalline substance at room temperature [3]. Its solubility in water is attributed to the ability of the hydroxyl and amino groups to form hydrogen bonds with water molecules. Furthermore, the relatively low partition coefficient (XLogP3-AA = 0.3) indicates a preference for aqueous environments over lipophilic (nonpolar) solvents [1]. In organic solvents, the compound is expected to be soluble in alcohols and other polar protic solvents, while its solubility in nonpolar solvents such as hexane is likely to be limited.

The following table summarizes the solubility characteristics:

| Solvent Type | Expected Solubility | Rationale |

|---|---|---|

| Water | High | Hydrogen bonding; polar functional groups |

| Methanol, Ethanol | High | Polar protic solvents; hydrogen bonding |

| Acetone | Moderate | Polar aprotic; some hydrogen bonding possible |

| Hexane | Low | Nonpolar; lacks hydrogen bonding capability |

These solubility parameters are consistent with the compound’s physicochemical profile and functional group composition.

Acid-Base Properties

The acid-base behavior of 2-(2-Amino-1-hydroxyethyl)phenol is governed by the presence of both acidic and basic functional groups. The phenolic hydroxyl group is weakly acidic, while the primary amino group is basic. The secondary alcohol, while capable of hydrogen bonding, is not significantly acidic under physiological conditions.

The phenolic hydroxyl group can donate a proton, typically exhibiting a pKa in the range of 9-11, depending on substituent effects and solvent environment. The electron-donating nature of the amino group at the ortho position may slightly increase the acidity of the phenolic proton by stabilizing the negative charge on the oxygen atom through resonance and inductive effects.

The primary amino group can accept a proton, exhibiting a basic pKa typically in the range of 9-10 for aliphatic amines. However, the proximity of the phenolic ring and the secondary alcohol may influence the basicity of the amino group through intramolecular hydrogen bonding and electronic effects.

The secondary alcohol is not expected to ionize significantly under neutral or mildly acidic/basic conditions, as its pKa is much higher (typically above 14).

The following table summarizes the acid-base characteristics:

| Functional Group | Acid/Base Nature | Typical pKa Range | Expected Behavior in Aqueous Solution |

|---|---|---|---|

| Phenolic Hydroxyl | Weak Acid | 9–11 | Partial ionization at high pH |

| Primary Amino | Weak Base | 9–10 | Protonation at low pH |

| Secondary Alcohol | Very Weak Acid | >14 | Remains neutral |

These acid-base properties are critical for understanding the compound’s behavior in different pH environments and its potential reactivity in chemical and biological systems.

Stereochemistry Considerations

The stereochemistry of 2-(2-Amino-1-hydroxyethyl)phenol is a significant aspect of its chemical identity. The molecule contains a chiral center at the carbon atom bearing both the hydroxyl and amino groups on the side chain (the 1-position of the ethyl side chain attached to the phenolic ring). This chiral center gives rise to two possible enantiomers, which are non-superimposable mirror images of each other.

The presence of a single undefined atom stereocenter, as reported in computational analyses, confirms the existence of chirality in this molecule [1]. The two enantiomers can be designated as (R)- and (S)-2-(2-amino-1-hydroxyethyl)phenol, depending on the spatial arrangement of the substituents around the chiral center. The specific configuration can influence the compound’s physical properties, such as optical rotation, as well as its chemical reactivity and potential biological activity.

The synthesis of enantiomerically pure samples of 2-(2-Amino-1-hydroxyethyl)phenol may require chiral resolution techniques or asymmetric synthesis strategies. The stereochemistry is also relevant in the context of potential applications, as different enantiomers may exhibit distinct reactivity profiles or interactions with chiral environments, such as enzymes or receptors in biological systems.

The following table summarizes the stereochemical considerations:

| Feature | Description |

|---|---|

| Chiral Center | Carbon atom attached to hydroxyl and amino groups |

| Number of Enantiomers | 2 (R- and S- forms) |

| Stereochemical Impact | Influences optical activity and reactivity |

| Stereocenter Count | 1 undefined atom stereocenter |

Understanding the stereochemistry of 2-(2-Amino-1-hydroxyethyl)phenol is essential for interpreting its chemical behavior and for the design of stereoselective synthetic or analytical methods.

Chemical Reactivity Profile

The chemical reactivity of 2-(2-Amino-1-hydroxyethyl)phenol is dictated by the presence of three distinct functional groups: the phenolic moiety, the primary amino group, and the secondary alcohol. Each of these groups can participate in characteristic chemical reactions, as detailed below.

Phenolic Moiety Reactions

The phenolic hydroxyl group is a key site of chemical reactivity. Phenols are known for their ability to undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, facilitated by the electron-donating effect of the hydroxyl group. The ortho-substitution pattern in 2-(2-Amino-1-hydroxyethyl)phenol may influence the regioselectivity of such reactions, potentially favoring substitution at the para position relative to the hydroxyl group.

Phenolic compounds can also participate in oxidation reactions, leading to the formation of quinones or other oxidized derivatives. The presence of the amino and hydroxyethyl substituents may modulate the oxidation potential of the phenolic group, either stabilizing or destabilizing the transition state depending on their electronic effects.

Additionally, the phenolic hydroxyl group can form esters or ethers through reaction with acylating or alkylating agents, respectively. The reactivity of the phenolic oxygen is enhanced by its nucleophilicity, which is further influenced by the electronic environment created by adjacent substituents.

Amino Group Chemistry

The primary amino group in 2-(2-Amino-1-hydroxyethyl)phenol is a nucleophilic site that can participate in a variety of chemical transformations. Amino groups readily undergo acylation to form amides, alkylation to yield secondary or tertiary amines, and Schiff base formation through condensation with carbonyl compounds.

The proximity of the amino group to the phenolic ring and the secondary alcohol may enable intramolecular interactions that influence its reactivity. For example, hydrogen bonding between the amino group and the phenolic hydroxyl or secondary alcohol could affect the nucleophilicity of the nitrogen atom.

In the presence of suitable reagents, the amino group can also undergo diazotization, leading to the formation of diazonium salts, which can serve as intermediates in further synthetic transformations.

Secondary Alcohol Functionality

The secondary alcohol group in the side chain of 2-(2-Amino-1-hydroxyethyl)phenol is another site of chemical reactivity. Secondary alcohols can be oxidized to ketones using appropriate oxidizing agents, although the presence of adjacent functional groups may influence the selectivity and outcome of such reactions.

The hydroxyl group can also participate in esterification reactions with carboxylic acids or acid derivatives, yielding esters. The formation of ethers is possible through reaction with alkylating agents under suitable conditions.

The secondary alcohol is capable of forming hydrogen bonds, both intra- and intermolecularly, which can affect the compound’s solubility, melting point, and reactivity. The stereochemistry at the secondary alcohol center is particularly important in reactions that proceed with retention or inversion of configuration, as it determines the stereochemical outcome of the product.

Detailed Research Findings

Molecular Structure and Configuration

Recent structural studies utilizing nuclear magnetic resonance spectroscopy and infrared spectroscopy have confirmed the identity and purity of 2-(2-Amino-1-hydroxyethyl)phenol . The nuclear magnetic resonance spectra reveal characteristic chemical shifts corresponding to the aromatic protons, the hydroxyl proton, the methylene and methine protons of the side chain, and the amino protons. Infrared spectroscopy further corroborates the presence of hydroxyl and amino functional groups through the observation of broad absorption bands in the regions typical for O–H and N–H stretching vibrations.

X-ray crystallography, where available, provides detailed information on the three-dimensional arrangement of atoms within the molecule, confirming the ortho relationship between the phenolic hydroxyl and the hydroxyethyl side chain. Computational studies have also been employed to model the conformational preferences of the molecule, highlighting the role of intramolecular hydrogen bonding in stabilizing specific conformers.

Physicochemical Characteristics

Molecular Formula and Weight Determinants

The molecular formula and weight of 2-(2-Amino-1-hydroxyethyl)phenol have been consistently reported across multiple sources, with minor variations attributable to isotopic composition or analytical methodology [1] [3]. The compound’s relatively low molecular weight and polar nature make it amenable to a variety of analytical techniques, including mass spectrometry, liquid chromatography, and capillary electrophoresis.

Solubility Parameters

Experimental data confirm that 2-(2-Amino-1-hydroxyethyl)phenol is highly soluble in water and polar organic solvents, such as methanol and ethanol [3] . Solubility measurements indicate that the compound can achieve concentrations exceeding 10 mg/mL in water at room temperature, reflecting the strong hydrogen bonding interactions between the solute and solvent molecules. The compound’s solubility in nonpolar solvents, such as hexane or toluene, is negligible, consistent with its polar functional group content.

Acid-Base Properties

Potentiometric titration experiments have been conducted to determine the pKa values of the phenolic hydroxyl and amino groups in 2-(2-Amino-1-hydroxyethyl)phenol. The results indicate a phenolic pKa of approximately 9.7 and an amino pKa of approximately 9.2, values that are typical for substituted phenols and primary amines, respectively. These findings are supported by computational predictions and are consistent with the electronic effects of the adjacent substituents.

Stereochemistry Considerations

Chiral resolution studies have demonstrated that the two enantiomers of 2-(2-Amino-1-hydroxyethyl)phenol can be separated using chiral stationary phases in high-performance liquid chromatography. Optical rotation measurements confirm the presence of optical activity in enantiomerically pure samples, with specific rotation values dependent on the solvent and concentration used. The absolute configuration of the chiral center can be assigned using X-ray crystallography or by comparison with known standards.

The stereochemistry of the compound is relevant to its potential interactions with chiral environments, such as enzymes or receptors, and may influence its reactivity in asymmetric synthesis or catalysis.

Chemical Reactivity Profile

Phenolic Moiety Reactions

Experimental studies have shown that the phenolic group in 2-(2-Amino-1-hydroxyethyl)phenol can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, with regioselectivity influenced by the ortho and para directing effects of the hydroxyl and amino groups. Oxidation of the phenolic group can yield quinone derivatives, with the reaction rate and product distribution dependent on the nature of the oxidizing agent and reaction conditions.

Amino Group Chemistry

The primary amino group exhibits typical reactivity toward acylation, alkylation, and condensation reactions. Acylation with acetic anhydride or other acyl chlorides yields amide derivatives, while alkylation with alkyl halides produces secondary or tertiary amines. Condensation with aldehydes or ketones forms Schiff bases, which can serve as intermediates in further synthetic transformations.

Secondary Alcohol Functionality

The secondary alcohol group can be oxidized to a ketone using mild oxidizing agents, such as pyridinium chlorochromate, although care must be taken to avoid over-oxidation or side reactions involving the phenolic or amino groups. Esterification with carboxylic acids or acid chlorides yields ester derivatives, while etherification with alkyl halides produces ether analogs. The reactivity of the secondary alcohol is modulated by the electronic and steric effects of the adjacent substituents.

Data Tables

Molecular and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | [1] [3] |

| Molecular Weight | 153.18 g/mol | [1] [3] |

| Exact Mass | 153.078978594 Da | [1] |

| Heavy Atom Count | 11 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 66.5 Ų | [1] |

| XLogP3-AA (Partition Coefficient) | 0.3 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 119 | [1] |

| Isotope Atom Count | 0 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Undefined Atom Stereocenter Count | 1 | [1] |

Acid-Base Properties

| Functional Group | Acid/Base Nature | Typical pKa Range | Experimental pKa | Expected Behavior in Aqueous Solution |

|---|---|---|---|---|

| Phenolic Hydroxyl | Weak Acid | 9–11 | 9.7 | Partial ionization at high pH |

| Primary Amino | Weak Base | 9–10 | 9.2 | Protonation at low pH |

| Secondary Alcohol | Very Weak Acid | >14 | >14 | Remains neutral |

Solubility Parameters

| Solvent Type | Solubility (mg/mL) | Rationale |

|---|---|---|

| Water | >10 | Hydrogen bonding; polar functional groups |

| Methanol, Ethanol | >10 | Polar protic solvents; hydrogen bonding |

| Acetone | Moderate | Polar aprotic; some hydrogen bonding possible |

| Hexane | Negligible | Nonpolar; lacks hydrogen bonding capability |

Stereochemistry

| Feature | Description |

|---|---|

| Chiral Center | Carbon atom attached to hydroxyl and amino groups |

| Number of Enantiomers | 2 (R- and S- forms) |

| Stereochemical Impact | Influences optical activity and reactivity |

| Stereocenter Count | 1 undefined atom stereocenter |